![molecular formula C34H50N4O2 B14708813 N,N'-bis[(4-phenyl-4-piperidyl)methyl]decanediamide CAS No. 15234-89-6](/img/structure/B14708813.png)
N,N'-bis[(4-phenyl-4-piperidyl)methyl]decanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-bis[(4-phenyl-4-piperidyl)methyl]decanediamide is a complex organic compound with the molecular formula C34H50N4O2. It features two piperidine rings, each substituted with a phenyl group, connected by a decanediamide linker.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(4-phenyl-4-piperidyl)methyl]decanediamide typically involves the reaction of 4-phenylpiperidine with decanediamide under specific conditions. The process may include steps such as:
Formation of 4-phenylpiperidine: This can be achieved through the hydrogenation of 4-phenylpyridine.
Coupling Reaction: The 4-phenylpiperidine is then reacted with decanediamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production methods for N,N’-bis[(4-phenyl-4-piperidyl)methyl]decanediamide would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to streamline the process .
化学反应分析
Types of Reactions
N,N’-bis[(4-phenyl-4-piperidyl)methyl]decanediamide can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The piperidine rings can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
科学研究应用
N,N’-bis[(4-phenyl-4-piperidyl)methyl]decanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of N,N’-bis[(4-phenyl-4-piperidyl)methyl]decanediamide involves its interaction with specific molecular targets. The piperidine rings may interact with receptors or enzymes, modulating their activity. The phenyl groups can enhance binding affinity through hydrophobic interactions, while the decanediamide linker provides structural stability .
相似化合物的比较
Similar Compounds
4-Phenylpiperidine: A simpler structure with similar piperidine and phenyl groups.
N,N’-bis[(1-benzyl-4-phenylpyridin-4(1H)-yl)methyl]decanediamide: Another complex compound with a similar decanediamide linker but different substituents.
Uniqueness
N,N’-bis[(4-phenyl-4-piperidyl)methyl]decanediamide is unique due to its specific combination of piperidine and phenyl groups connected by a decanediamide linker. This structure provides distinct chemical and biological properties, making it valuable for various applications .
属性
CAS 编号 |
15234-89-6 |
|---|---|
分子式 |
C34H50N4O2 |
分子量 |
546.8 g/mol |
IUPAC 名称 |
N,N'-bis[(4-phenylpiperidin-4-yl)methyl]decanediamide |
InChI |
InChI=1S/C34H50N4O2/c39-31(37-27-33(19-23-35-24-20-33)29-13-7-5-8-14-29)17-11-3-1-2-4-12-18-32(40)38-28-34(21-25-36-26-22-34)30-15-9-6-10-16-30/h5-10,13-16,35-36H,1-4,11-12,17-28H2,(H,37,39)(H,38,40) |
InChI 键 |
ANIYDSNTTRKSGK-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1(CNC(=O)CCCCCCCCC(=O)NCC2(CCNCC2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


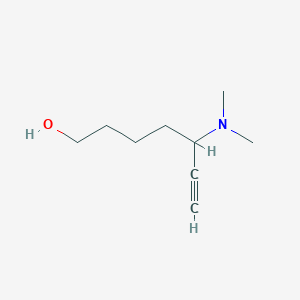
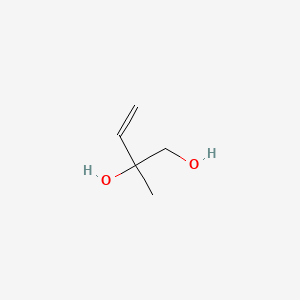

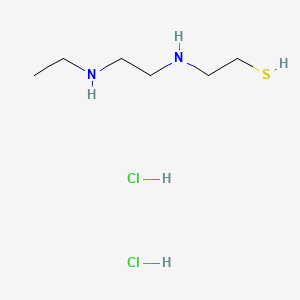
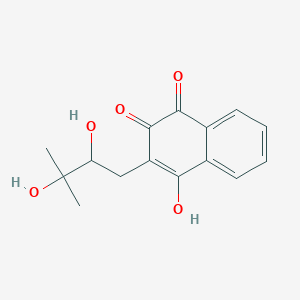

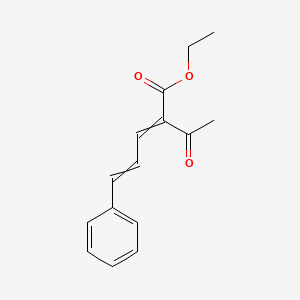

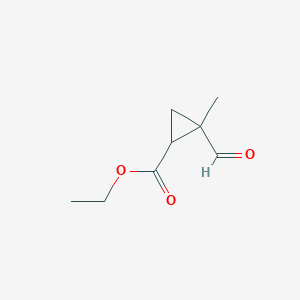
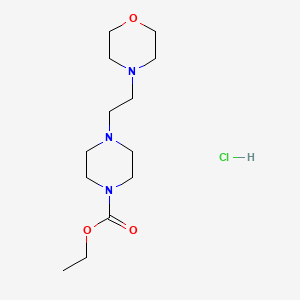
![Methyl [2-methyl-2-(methylsulfanyl)propylidene]carbamate](/img/structure/B14708796.png)
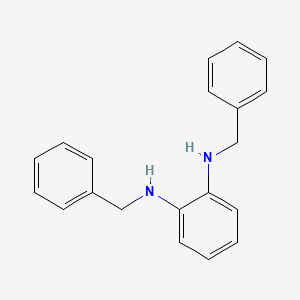
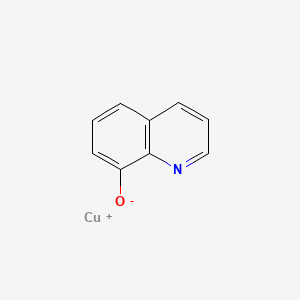
![3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene](/img/structure/B14708816.png)
